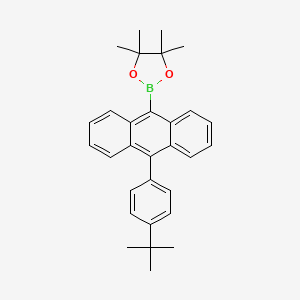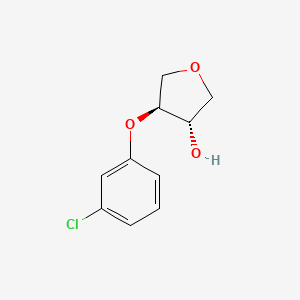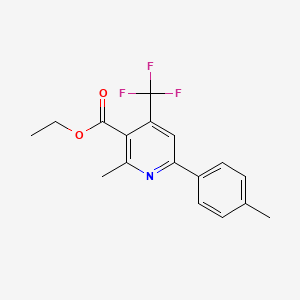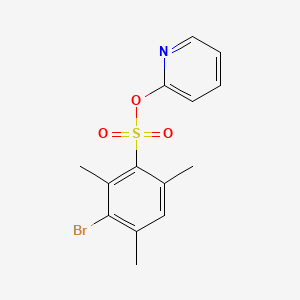
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs) and other optoelectronic applications . This compound, in particular, has been studied for its potential in deep-blue fluorescent OLEDs due to its unique structural features .
Vorbereitungsmethoden
The synthesis of 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the coupling of aromatic compounds.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced to the phenyl ring through Friedel-Crafts alkylation.
Formation of the Dioxaborolane Ring: The dioxaborolane ring is formed by reacting the anthracene derivative with boronic acid or its derivatives under specific conditions.
Analyse Chemischer Reaktionen
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the anthracene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its luminescent properties make it useful in bioimaging and as a fluorescent probe.
Industry: Widely used in the production of OLEDs and other optoelectronic devices due to its excellent luminescent properties
Wirkmechanismus
The mechanism of action of 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to emit light through fluorescence. The compound absorbs light energy, which excites its electrons to higher energy states. When these electrons return to their ground state, they release energy in the form of light. This process is facilitated by the unique structural features of the compound, which allow for efficient energy transfer and emission .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(10-(4-(tert-Butyl)phenyl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other anthracene derivatives such as:
- 4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile (mCz-TAn-CN)
- 4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile (m2Cz-TAn-CN)
These compounds share similar luminescent properties but differ in their specific structural features and electronic properties. The presence of the dioxaborolane ring in this compound provides unique advantages in terms of stability and luminescent efficiency .
Eigenschaften
Molekularformel |
C30H33BO2 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-[10-(4-tert-butylphenyl)anthracen-9-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H33BO2/c1-28(2,3)21-18-16-20(17-19-21)26-22-12-8-10-14-24(22)27(25-15-11-9-13-23(25)26)31-32-29(4,5)30(6,7)33-31/h8-19H,1-7H3 |
InChI-Schlüssel |
GYHKHUKTIVVSLA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC=C(C=C5)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13367248.png)
![3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367252.png)
![6-Bromo-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B13367254.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13367259.png)

![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367269.png)
![N-[sec-butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B13367274.png)
![3-Oxo-2,3,4,5-tetrahydro-1H-imidazo[1,2-a]pyridin-4-ium chloride](/img/structure/B13367297.png)
![5,8-dichloro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13367300.png)

![1-[4-(difluoromethoxy)phenyl]-N-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367308.png)


![Diethyl 3,4-dibromo-7,8-diazatricyclo[4.2.2.0~2,5~]dec-9-ene-7,8-dicarboxylate](/img/structure/B13367311.png)
